molecular formula C18H27N3O5 B2387959 tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate CAS No. 761440-39-5

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B2387959
CAS No.: 761440-39-5
M. Wt: 365.43
InChI Key: WJGXUQWOEIKACI-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate is a carbamate derivative featuring a piperidine core substituted with a 3-methoxy-4-nitrophenyl group and a methyl carbamate moiety. Its molecular formula, InChIKey, and SMILES code are provided in , which serves as the primary reference for its structural identity .

Properties

IUPAC Name

tert-butyl N-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(22)19(4)13-8-10-20(11-9-13)14-6-7-15(21(23)24)16(12-14)25-5/h6-7,12-13H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGXUQWOEIKACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxy-substituted benzene ring, followed by its attachment to the piperidine ring.

    Formation of the Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Methoxy-substituted benzaldehydes or benzoic acids.

    Reduction: Amino-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxy and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tert-butyl carbamate derivatives, focusing on structural variations, synthetic pathways, and functional group implications.

Substituent Variations and Electronic Effects

  • Target Compound :

    • Substituents: 3-methoxy-4-nitrophenyl (electron-withdrawing nitro group, electron-donating methoxy).
    • Functional Groups: Carbamate, aromatic nitro, methoxy ether.
    • Likely Reactivity: The nitro group may enhance electrophilic substitution reactivity, while the methoxy group could influence solubility and steric interactions.
  • tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate (–11): Substituents: Isopropylsulfonyl (strongly electron-withdrawing). Functional Groups: Sulfonyl, carbamate. This could affect solubility or binding affinity in biological systems .
  • tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (): Substituents: Halogenated pyrimidine (chloro, iodo), methoxy. Functional Groups: Amino, halogen, carbamate. Comparison: The iodine atom adds significant molecular weight (≈127 g/mol) and may influence crystallographic properties. The pyrimidine ring introduces aromaticity absent in the target compound’s piperidine core .

Functional Group Impact on Properties

Compound Name Key Functional Groups Electronic Effects Potential Applications
Target Compound Nitro, methoxy, carbamate Electron-withdrawing (NO₂), donating (OCH₃) Pharmaceuticals, intermediates
tert-Butyl (isopropylsulfonyl)piperidine carbamate Sulfonyl, carbamate Strong polarity, hydrogen bonding Enzyme inhibition, solubility studies
Halogenated pyrimidine derivative () Chloro, iodo, amino Steric bulk, halogen bonding Anticancer agents, crystallography
Thiazole-containing carbamate () Thiazole, carbamate Conjugated π-system Antimicrobials, fluorescence probes

Biological Activity

Chemical Structure and Properties
tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate is a complex organic compound with the molecular formula C18H27N3O5C_{18}H_{27}N_{3}O_{5} and a molecular weight of 351.4 g/mol. This compound features a tert-butyl group, a piperidine ring, and a nitrophenyl moiety, characterized by its carbamate functional group. The structural components significantly influence its biological activity and potential applications in medicinal chemistry.

Property Details
Molecular Formula C18H27N3O5C_{18}H_{27}N_{3}O_{5}
Molecular Weight 351.4 g/mol
IUPAC Name tert-butyl N-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]carbamate

The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily due to the presence of the piperidine ring. Compounds containing piperidine structures are often associated with diverse pharmacological effects, including analgesic, anti-inflammatory, and potential anticancer activities. The nitro group may enhance interactions with biological receptors or enzymes, influencing their activity .

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity :
    • In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives exhibiting microtubule-destabilizing effects were identified, which could lead to apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
    • The compound's mechanism may involve modulation of apoptotic pathways and enhancement of caspase activity, indicating its potential as an anticancer agent.
  • Analgesic and Anti-inflammatory Effects :
    • Piperidine derivatives are known for their analgesic properties. The presence of both methoxy and nitro groups may enhance the anti-inflammatory response by modulating signaling pathways related to inflammation.
  • Neuroprotective Properties :
    • Similar compounds have been investigated for their neuroprotective effects against neurodegenerative diseases like Alzheimer's. They may inhibit tau aggregation and reduce oxidative stress in neuronal cells .

Case Studies

A notable study involved the synthesis and evaluation of various carbamate derivatives, including those structurally related to this compound. These studies demonstrated significant biological activities against multiple cancer cell lines and highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Synthetic Routes

The synthesis of this compound typically involves:

  • Reagents :
    • tert-butyl carbamate, piperidine derivative
    • Base such as cesium carbonate (Cs2CO3)
    • Solvent like 1,4-dioxane
  • Reaction Conditions :
    • Controlled temperature and reaction time are crucial for optimizing yield and purity.

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : The nitro group can be reduced to an amine under specific conditions.
  • Substitution Reactions : The methoxy group can be substituted with various functional groups through nucleophilic substitution reactions.

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